molecular formula C14H14Cl2N2 B14089123 1,2-Bis(4-chlorobenzyl)hydrazine CAS No. 92253-54-8

1,2-Bis(4-chlorobenzyl)hydrazine

Katalognummer: B14089123
CAS-Nummer: 92253-54-8
Molekulargewicht: 281.2 g/mol
InChI-Schlüssel: LOPOUEMMDPIGBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(4-chlorobenzyl)hydrazine is an organic compound with the molecular formula C14H12Cl2N2 It is characterized by the presence of two 4-chlorobenzyl groups attached to a hydrazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-chlorobenzyl)hydrazine typically involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2C7H7Cl+N2H4C14H12Cl2N2+2HCl2 \text{C}_7\text{H}_7\text{Cl} + \text{N}_2\text{H}_4 \rightarrow \text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2 + 2 \text{HCl} 2C7​H7​Cl+N2​H4​→C14​H12​Cl2​N2​+2HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(4-chlorobenzyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Azines or other oxidized derivatives.

    Reduction: Hydrazones or other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(4-chlorobenzyl)hydrazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Bis(4-chlorobenzyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Bis(4-methylbenzyl)hydrazine: Similar structure but with methyl groups instead of chlorine atoms.

    1,2-Bis(4-nitrobenzyl)hydrazine: Contains nitro groups instead of chlorine atoms.

    1,2-Bis(4-fluorobenzyl)hydrazine: Contains fluorine atoms instead of chlorine atoms.

Uniqueness

1,2-Bis(4-chlorobenzyl)hydrazine is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins, potentially leading to increased potency and selectivity in its applications.

Eigenschaften

CAS-Nummer

92253-54-8

Molekularformel

C14H14Cl2N2

Molekulargewicht

281.2 g/mol

IUPAC-Name

1,2-bis[(4-chlorophenyl)methyl]hydrazine

InChI

InChI=1S/C14H14Cl2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8,17-18H,9-10H2

InChI-Schlüssel

LOPOUEMMDPIGBB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNNCC2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.